molecular formula C9H11NO3 B1628184 4-(Aminomethyl)-3-methoxybenzoic acid CAS No. 96053-20-2

4-(Aminomethyl)-3-methoxybenzoic acid

Cat. No.: B1628184
CAS No.: 96053-20-2
M. Wt: 181.19 g/mol
InChI Key: OXWDLXLTUXWUIN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-methoxybenzoic acid is an organic compound with a benzene ring substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-4-nitrobenzyl alcohol, which is then reduced to 3-methoxy-4-aminobenzyl alcohol. This intermediate is subsequently oxidized to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation and oxidation processes to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its antifibrinolytic activity is attributed to its ability to inhibit the conversion of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots . This compound may also interact with other enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-methoxybenzoic acid is unique due to the presence of both the amino and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWDLXLTUXWUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610811
Record name 4-(Aminomethyl)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96053-20-2
Record name 4-(Aminomethyl)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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